molecular formula C14H16N4O2 B2507346 N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide CAS No. 2261209-95-2

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide

Cat. No. B2507346
CAS RN: 2261209-95-2
M. Wt: 272.308
InChI Key: YECGFFXRYQZCJK-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide, also known as CTPI-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide works by inhibiting the activity of specific enzymes, such as histone deacetylases (HDACs) and caspases. HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. Caspases, on the other hand, are involved in programmed cell death, and their inhibition has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory responses are also reduced due to its ability to inhibit the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide has been shown to have neuroprotective effects by preventing neuronal cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide is its specificity for certain enzymes, making it a targeted therapeutic agent. However, its limited solubility in water can make it difficult to use in certain experimental settings. Additionally, further research is needed to determine its potential side effects and toxicity levels.

Future Directions

There are several future directions for N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide research. One area of interest is its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further research is needed to determine its potential as a therapeutic agent for neurodegenerative diseases. Finally, the development of more soluble forms of N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide could improve its potential for use in experimental settings.

Synthesis Methods

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide is synthesized using a multi-step process that involves the reaction of 3-cyano-2-oxopyridine with 2-amino-3-methylbutanenitrile and 2-bromoacetylacetamide. The resulting compound is then purified using chromatography techniques to obtain the final product.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide has shown promising results in various scientific research studies. It has been identified as a potential therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Its ability to inhibit the activity of certain enzymes has also made it a target for drug discovery and development.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10(2)14(3,9-16)17-12(19)8-18-6-4-5-11(7-15)13(18)20/h4-6,10H,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECGFFXRYQZCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C=CC=C(C1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-cyano-2-oxopyridin-1-yl)acetamide

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